(2E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (2E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0995099
InChI: InChI=1S/C21H22ClN3O2/c1-16(26)24-12-14-25(15-13-24)20-9-7-19(8-10-20)23-21(27)11-4-17-2-5-18(22)6-3-17/h2-11H,12-15H2,1H3,(H,23,27)/b11-4+
SMILES: CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl
Molecular Formula: C21H22ClN3O2
Molecular Weight: 383.9 g/mol

(2E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)prop-2-enamide

CAS No.:

Cat. No.: VC0995099

Molecular Formula: C21H22ClN3O2

Molecular Weight: 383.9 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)prop-2-enamide -

Specification

Molecular Formula C21H22ClN3O2
Molecular Weight 383.9 g/mol
IUPAC Name (E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)prop-2-enamide
Standard InChI InChI=1S/C21H22ClN3O2/c1-16(26)24-12-14-25(15-13-24)20-9-7-19(8-10-20)23-21(27)11-4-17-2-5-18(22)6-3-17/h2-11H,12-15H2,1H3,(H,23,27)/b11-4+
Standard InChI Key OJPDMKDBWICNLN-NYYWCZLTSA-N
Isomeric SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl
SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl
Canonical SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl

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